6beta-Naloxol 6beta-Naloxol 6β-Naloxol (CRM) is a certified reference material categorized as an opioid. It is an active metabolite of naloxone, but it is less potent. This product is intended for research and forensic applications.
6β-Naloxol is an analytical reference material categorized as an opioid. It is an active metabolite of naloxone, but it is less potent. This product is intended for research and forensic applications.
6β-Naloxol is an analytical reference standard categorized as an opioid. It is an active metabolite of naloxone, but it is less potent. This product is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.: 53154-12-4
VCID: VC21246396
InChI: InChI=1S/C19H23NO3/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20/h2-3,5,12-13,15,18,21-22H,1,4,6-10H2/t12-,13+,15+,18-,19-/m0/s1
SMILES: C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)O
Molecular Formula: C19H23NO3
Molecular Weight: 313.4 g/mol

6beta-Naloxol

CAS No.: 53154-12-4

Cat. No.: VC21246396

Molecular Formula: C19H23NO3

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

6beta-Naloxol - 53154-12-4

Specification

Description 6β-Naloxol (CRM) is a certified reference material categorized as an opioid. It is an active metabolite of naloxone, but it is less potent. This product is intended for research and forensic applications.
6β-Naloxol is an analytical reference material categorized as an opioid. It is an active metabolite of naloxone, but it is less potent. This product is intended for research and forensic applications.
6β-Naloxol is an analytical reference standard categorized as an opioid. It is an active metabolite of naloxone, but it is less potent. This product is intended for research and forensic applications.
CAS No. 53154-12-4
Molecular Formula C19H23NO3
Molecular Weight 313.4 g/mol
IUPAC Name (4R,4aR,7R,7aR,12bS)-3-prop-2-enyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol
Standard InChI InChI=1S/C19H23NO3/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20/h2-3,5,12-13,15,18,21-22H,1,4,6-10H2/t12-,13+,15+,18-,19-/m0/s1
Standard InChI Key ANEQRJBDUHMEEB-MKUCUKIISA-N
Isomeric SMILES C=CCN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@@H](CC4)O
SMILES C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)O
Canonical SMILES C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)O

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